(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiazole core substituted with a chloro and ethyl group, and a dimethoxybenzamide moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The chloro and ethyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of Ylidene Linkage: The ylidene linkage is formed by reacting the benzothiazole derivative with an appropriate aldehyde or ketone.
Amidation: The final step involves the amidation reaction with 2,4-dimethoxybenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dihydroxybenzamide
Uniqueness
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-4-21-14-8-5-11(19)9-16(14)25-18(21)20-17(22)13-7-6-12(23-2)10-15(13)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADAYXMBCYTBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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